Urea, N-(3-ethoxyphenyl)-N-ethyl-
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Overview
Description
Ethyl-m-phenetylurea is a chemical compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-m-phenetylurea can be synthesized through the nucleophilic addition of ethylamine to m-phenetyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions involve maintaining a mild temperature and using potassium isocyanate as a reagent .
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including ethyl-m-phenetylurea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are favored for their efficiency and scalability, although they may require careful handling of reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl-m-phenetylurea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert ethyl-m-phenetylurea into its amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanate are employed.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Ethyl-m-phenetylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl-m-phenetylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Ethyl-m-phenetylurea can be compared with other N-substituted ureas, such as:
Phenylurea: Known for its herbicidal properties and used in agriculture.
Thiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-methyl-N-phenylurea: Studied for its potential biological activities.
Ethyl-m-phenetylurea stands out due to its unique ethyl and phenetyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
642462-74-6 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-1-ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-6-5-7-10(8-9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
YZGHKIVQDWBQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)OCC)C(=O)N |
Origin of Product |
United States |
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